molecular formula C22H21NOS2 B5216384 N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide

N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide

Cat. No. B5216384
M. Wt: 379.5 g/mol
InChI Key: IUQKXPVKKARKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide, also known as PEBP2β/CBFβ-SMMHC inhibitor, is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in the inhibition of PEBP2β/CBFβ-SMMHC, a protein complex that is involved in the development of leukemia.

Mechanism of Action

N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor works by binding to the N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC protein complex, which prevents it from functioning properly. This protein complex is involved in the development of leukemia by promoting the growth and survival of leukemia cells. By inhibiting the activity of this complex, N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor can slow down or stop the growth of leukemia cells.
Biochemical and Physiological Effects:
N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and survival of leukemia cells. In addition, N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor has also been shown to induce apoptosis, or programmed cell death, in leukemia cells. This compound has also been shown to inhibit the migration and invasion of leukemia cells, which can help prevent the spread of the disease.

Advantages and Limitations for Lab Experiments

N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. In addition, N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor in lab experiments. This compound can be expensive to produce, and its effects may vary depending on the type of cancer being studied.

Future Directions

There are several future directions for the study of N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor. One potential area of research is the development of more potent inhibitors that can effectively target the N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC protein complex. In addition, researchers may also investigate the use of N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, researchers may also explore the use of N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor in the treatment of other diseases, such as autoimmune disorders or inflammatory diseases.
Conclusion:
N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor is a promising compound that has shown potential for the treatment of leukemia and other cancers. This compound works by inhibiting the activity of the N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC protein complex, which is involved in the development of leukemia. While there are some limitations to using N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor in lab experiments, its advantages make it a valuable tool for scientific research. In the future, researchers may investigate the use of more potent inhibitors or explore the use of N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor in the treatment of other diseases.

Synthesis Methods

The synthesis of N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor involves the reaction of 4-[(phenylthio)methyl]benzaldehyde and 2-bromoethyl phenyl sulfide in the presence of a base. The resulting product is then treated with benzoyl chloride to yield the final product, N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide.

Scientific Research Applications

N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor has been extensively studied in the field of scientific research due to its potential use in the treatment of leukemia. This compound has shown promising results in inhibiting the activity of N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC, a protein complex that is involved in the development of leukemia. In addition, N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamideβ/CBFβ-SMMHC inhibitor has also been studied for its potential use in the treatment of other cancers, such as breast cancer and prostate cancer.

properties

IUPAC Name

N-(2-phenylsulfanylethyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS2/c24-22(23-15-16-25-20-7-3-1-4-8-20)19-13-11-18(12-14-19)17-26-21-9-5-2-6-10-21/h1-14H,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQKXPVKKARKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(phenylsulfanyl)ethyl]-4-[(phenylsulfanyl)methyl]benzamide

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